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3-Methyl-2-(4-

methylphenyl)morpholine

Cat. No.: B3184309 Get Quote

Application Notes and Protocols for the
Synthesis of GBR 12909
For Researchers, Scientists, and Drug Development Professionals

Introduction
GBR 12909, also known as Vanoxerine, is a potent and selective dopamine reuptake inhibitor

(DRI). It binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the

synaptic cleft and leading to an increase in extracellular dopamine levels.[1][2] This activity

makes GBR 12909 a valuable tool in neuroscience research for studying the role of dopamine

in various physiological and pathological processes, including addiction, depression, and

Parkinson's disease.[3][4] This document provides detailed protocols for the synthesis of GBR

12909 and information on its mechanism of action.

A Note on the Synthesis Starting from 3-Methyl-2-(4-methylphenyl)morpholine:

Initial inquiries into the synthesis of GBR 12909 utilizing 3-Methyl-2-(4-
methylphenyl)morpholine as a starting material did not yield a direct, established synthetic

pathway in the reviewed scientific literature. The conventional and well-documented synthesis

of GBR 12909 proceeds via the coupling of a piperazine derivative with a diarylmethoxyethyl

moiety. While 3-Methyl-2-(4-methylphenyl)morpholine is a recognized morpholine derivative,
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its direct conversion to the piperazine core of GBR 12909 is not a commonly reported synthetic

strategy. The protocols detailed below therefore follow the established and scalable synthetic

route.

Synthesis of GBR 12909
The synthesis of GBR 12909 is typically achieved through a multi-step process culminating in

the alkylation of 1-(3-phenylpropyl)piperazine with a suitable 1-[2-[bis(4-

fluorophenyl)methoxy]ethyl] halide. The following protocols are based on established literature

procedures.[5]

Experimental Workflow for GBR 12909 Synthesis
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Caption: General workflow for the synthesis of GBR 12909.

Protocol 1: Synthesis of 1-[2-[Bis(4-
fluorophenyl)methoxy]ethyl] chloride
This protocol describes the synthesis of the key electrophilic intermediate.

Materials:
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Bis(4-fluorophenyl)methanol

2-Chloroethanol

Thionyl chloride (SOCl₂)

Pyridine

Dichloromethane (DCM)

Sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Etherification: Dissolve bis(4-fluorophenyl)methanol and 2-chloroethanol in a suitable solvent

such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and

heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction

by TLC or LC-MS until completion.

Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution

and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product, 2-[bis(4-fluorophenyl)methoxy]ethanol, by column

chromatography on silica gel.

Chlorination: Dissolve the purified alcohol in dichloromethane and cool in an ice bath. Slowly

add thionyl chloride and a catalytic amount of pyridine. Stir the reaction at room temperature

until completion (monitored by TLC or LC-MS).

Final Work-up: Carefully quench the reaction by adding it to ice-water. Separate the organic

layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield 1-[2-[bis(4-fluorophenyl)methoxy]ethyl] chloride.

Protocol 2: Synthesis of GBR 12909 (Final Step)
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This protocol details the coupling of the key intermediate with 1-(3-phenylpropyl)piperazine.

Materials:

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] chloride

1-(3-Phenylpropyl)piperazine

Potassium carbonate (K₂CO₃) or another suitable base

Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK)[5]

Sodium iodide (NaI) (optional, as a catalyst)[5]

Dichloromethane (DCM)

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethanol) for salt formation

Diethyl ether

Procedure:

Alkylation: To a solution of 1-(3-phenylpropyl)piperazine in acetonitrile, add potassium

carbonate and a catalytic amount of sodium iodide. Heat the mixture to reflux.

Add a solution of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl] chloride in acetonitrile dropwise to

the refluxing mixture.

Continue to heat at reflux and monitor the reaction progress by TLC or LC-MS. The reaction

may take several hours to reach completion.[5]

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate to obtain the crude GBR 12909 free base.

Purification: Purify the crude product by column chromatography on silica gel.
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Salt Formation (Optional but recommended for stability and handling): Dissolve the purified

GBR 12909 free base in a minimal amount of a suitable solvent like ethanol. Slowly add a

solution of hydrochloric acid in the same solvent with stirring. The dihydrochloride salt will

precipitate.

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to

yield GBR 12909 dihydrochloride as a white solid.

Quantitative Data
The following table summarizes key quantitative data for GBR 12909.

Parameter Value Reference

Binding Affinity (Ki)

Dopamine Transporter (DAT) 1 nM [1]

Norepinephrine Transporter

(NET)
>1000 nM [1]

Serotonin Transporter (SERT) >1000 nM [1]

Inhibitory Concentration (IC₅₀)

Dopamine Uptake 4.8 nM

Molecular Weight 466.6 g/mol (Free Base)

539.5 g/mol (Dihydrochloride)

Mechanism of Action and Signaling Pathway
GBR 12909 exerts its effects by selectively inhibiting the dopamine transporter (DAT).[1] The

DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft

into the presynaptic neuron, thus terminating the dopaminergic signal.[4][6] By blocking the

DAT, GBR 12909 increases the concentration and duration of dopamine in the synapse,

leading to enhanced dopaminergic neurotransmission.[7]

Dopamine Transporter Signaling Pathway
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Caption: Inhibition of dopamine reuptake by GBR 12909.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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